8-Iodoguanosine monohydrate
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Overview
Description
8-Iodoguanosine monohydrate is a nucleoside analog where an iodine atom is substituted at the 8th position of the guanine base
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoguanosine monohydrate typically involves the iodination of guanosine. One common method includes the reaction of guanosine with iodine monochloride in an organic solvent such as dimethylformamide . The reaction is carried out under controlled conditions to ensure the selective iodination at the 8th position.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions followed by purification processes such as recrystallization to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions: 8-Iodoguanosine monohydrate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide and hydrazine hydrate are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide can be employed.
Major Products Formed:
Substitution Reactions: Products such as 5’-deoxy-5’-iodoguanosine derivatives.
Oxidation Reactions: Oxidized forms of guanosine derivatives.
Scientific Research Applications
8-Iodoguanosine monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nucleoside analogs.
Industry: Utilized in the development of diagnostic tools and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of 8-Iodoguanosine monohydrate involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This can lead to mutations and genomic instability, making it a valuable tool in studying DNA damage and repair pathways . The compound targets guanine bases and can be recognized and processed by DNA repair enzymes such as OGG1 .
Comparison with Similar Compounds
8-Bromoguanosine: Similar in structure but with a bromine atom instead of iodine.
8-Oxo-2’-deoxyguanosine: An oxidized derivative of guanosine, commonly used as a biomarker for oxidative stress.
Uniqueness: 8-Iodoguanosine monohydrate is unique due to its specific iodine substitution, which imparts distinct chemical and biological properties. This makes it particularly useful in studies involving halogenated nucleosides and their effects on nucleic acid structure and function .
Properties
CAS No. |
65817-44-9 |
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Molecular Formula |
C10H14IN5O6 |
Molecular Weight |
427.15 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-iodo-1H-purin-6-one;hydrate |
InChI |
InChI=1S/C10H12IN5O5.H2O/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8;/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20);1H2/t2-,4-,5-,8-;/m1./s1 |
InChI Key |
QQIPTFULIXGLAI-YEOHUATISA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2I)O)O)O.O |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2I)O)O)O.O |
Origin of Product |
United States |
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